molecular formula C6H7ClN2O2 B2568030 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione CAS No. 50721-47-6

6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2568030
CAS RN: 50721-47-6
M. Wt: 174.58
InChI Key: CDQGLIMPENHTQH-UHFFFAOYSA-N
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Description

Pyrimidinedione compounds are a class of organic compounds that contain a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “dione” indicates the presence of two carbonyl (C=O) groups. The “6-chloro-3-ethyl” part means that a chlorine atom is attached at the 6th position and an ethyl group is attached at the 3rd position of the pyrimidine ring .


Molecular Structure Analysis

The molecular structure of “6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione” would consist of a pyrimidine ring with two carbonyl groups at the 2nd and 4th positions, a chlorine atom at the 6th position, and an ethyl group at the 3rd position .

Scientific Research Applications

Chemical Reactions and Structures

  • Chemical Reactions and Derivatives

    The study by Kataev et al. (2018) explored the reaction of a similar compound, 6-methylpyrimidine-2,4(1H,3H)-dione, with 2-chloromethylthiirane, leading to various derivatives. This research highlights the chemical reactivity and potential for creating diverse derivatives of related pyrimidine compounds, which can be relevant for 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione (Kataev et al., 2018).

  • Crystal Structures and Cocrystals

    Gerhardt and Egert (2015) investigated the cocrystals of 6-chlorouracil, a structurally similar compound to this compound. Their study sheds light on the potential for forming cocrystals and exploring hydrogen-bond-based synthon motifs, which can be insightful for understanding the crystallography of this compound (Gerhardt & Egert, 2015).

Pharmaceutical and Biological Applications

  • Anti-Inflammatory Activity

    The synthesis and anti-inflammatory activity of derivatives of pyrimidine-2,4(1H,3H)-dione were explored by Dong (2010). This research provides insights into the potential pharmaceutical applications of compounds structurally related to this compound, particularly in the context of inflammation (Dong, 2010).

  • Oxidation and Free Radical Studies

    Meshcheryakova et al. (2022) conducted a study on the effects of pyrimidine-2,4(1H,3H)-dione derivatives on free radical oxidation in blood and bone marrow. Their findings contribute to understanding the biological interactions and potential therapeutic applications of compounds similar to this compound (Meshcheryakova et al., 2022).

Synthesis and Material Science Applications

  • Synthesis of Derivatives

    Shi et al. (2010) focused on the synthesis of pyrimidine derivatives in aqueous media, which might be relevant for developing synthesis methods for this compound derivatives (Shi, Shi, & Rong, 2010).

  • Optical and Nonlinear Optical Properties

    A study by Mohan et al. (2020) on pyrimidine-based bis-uracil derivatives highlights their potential for applications in optical and nonlinear optical device fabrications, which could be extrapolated to compounds like this compound (Mohan et al., 2020).

properties

IUPAC Name

6-chloro-3-ethyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-2-9-5(10)3-4(7)8-6(9)11/h3H,2H2,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQGLIMPENHTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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